molecular formula C13H12FN3OS B2490321 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 450342-61-7

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2490321
CAS No.: 450342-61-7
M. Wt: 277.32
InChI Key: GLLRRKNBKAHCOJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C13H12FN3OS and its molecular weight is 277.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of derivatives of N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide has been explored, focusing on chemical structures confirmed through methods like 1H NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).

  • Structural Analysis : Crystal structures of similar compounds have been characterized, providing insights into molecular conformations and intermolecular interactions (Loh et al., 2013).

Biological Activities

  • Anti-inflammatory Activity : Certain synthesized derivatives have shown significant anti-inflammatory activities, highlighting their potential pharmacological applications (Sunder & Maleraju, 2013).

  • Antimicrobial Properties : Various compounds synthesized with pyrazole-acetamide structures, akin to the compound , have exhibited significant antibacterial and antifungal activities (Saravanan et al., 2010).

  • Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant properties (Chkirate et al., 2019).

  • Analgesic Properties : Research indicates that thiazole derivatives synthesized with pyrazole moieties, similar to the target compound, possess analgesic properties (Saravanan et al., 2011).

  • Anti-Cancer Potential : Certain derivatives have been evaluated for anticancer activities, offering a potential avenue for future research in cancer treatment (Hammam et al., 2005).

  • Radioligand Imaging : Derivatives have been used in radioligand synthesis for PET imaging, contributing to advancements in medical imaging techniques (Dollé et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Pyrazole derivatives have been found to have a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

The future directions of research on a compound can include potential applications, areas of study, and more. Pyrazole derivatives have shown promise in a variety of areas, including as potential treatments for various diseases .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-8(18)15-13-11-6-19-7-12(11)16-17(13)10-4-2-9(14)3-5-10/h2-5H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRRKNBKAHCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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